Predicted Lipophilicity (LogP) Advantage Over Parent Chromolaenide
4E-Deacetylchromolaenide 4'-O-acetate exhibits a predicted LogP value of 3.11, substantially higher than the XLogP of 1.8 reported for its parent compound chromolaenide (CAS 66148-25-2), representing a calculated LogP increase of approximately 1.31 units [1]. This difference arises from the acetyl group relocation from the C-9 position (chromolaenide) to the 4'-O position of the side chain (target), which reduces the solvent-exposed hydrogen-bonding capacity at the terminal region of the molecule. While both compounds share identical molecular formulas (C22H28O7), molecular weights (404.45 g/mol), topological polar surface areas (~99.1 Ų), and hydrogen bond donor counts (1), the positional isomerism of the acetyl group alters the three-dimensional presentation of polar and non-polar surface areas, driving the LogP differential .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.11 |
| Comparator Or Baseline | Chromolaenide (CAS 66148-25-2): XLogP = 1.8 |
| Quantified Difference | ΔLogP ≈ +1.31 (target more lipophilic by ~1.7-fold on logarithmic scale) |
| Conditions | Predicted/calculated values from authoritative chemical databases; target LogP from InvivoChem datasheet; chromolaenide XLogP from NCBS Phytochemical Database |
Why This Matters
A LogP shift of this magnitude alters passive membrane permeability and chromatographic retention behavior, meaning 4E-deacetylchromolaenide 4'-O-acetate will partition differently in cellular assays and requires distinct solvent-handling protocols compared to chromolaenide.
- [1] NCBS Phytochemical Database. Chromolaenide Compound Card. National Centre for Biological Sciences. View Source
